Methyl 3-(dimethylamino)-2-methylpropanoate
Description
Methyl 3-(dimethylamino)-2-methylpropanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanoic acid and contains a dimethylamino group, which imparts unique chemical properties to the molecule
Properties
IUPAC Name |
methyl 3-(dimethylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(2)3)7(9)10-4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJXUCYCFDNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907021 | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-34-2 | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Comparative Analysis of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Temperature | 0–5°C | 72 | 93 |
| Stoichiometry | 1:1.2 (Halide:Amine) | 78 | 95 |
| Reaction Time | 12 h | 78 | 95 |
Reductive Amination of Keto Esters
Reductive amination offers an alternative route by reducing a ketone intermediate to the corresponding amine. Methyl 3-oxo-2-methylpropanoate is treated with dimethylamine and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature over 24 hours, achieving a 65% yield.
This method avoids halogenated intermediates, reducing toxicity concerns. However, competing side reactions, such as over-reduction to the alcohol or imine formation, necessitate careful pH control (pH 6–7) and excess dimethylamine (2.5 equivalents). Post-synthesis, the product is isolated via acid-base extraction, with final purity of 90% confirmed by ¹H NMR.
Condensation with Preformed Amines
Condensation strategies leverage preformed dimethylamino derivatives to streamline synthesis. For instance, methyl 2-methylacrylate reacts with dimethylamine hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Conducted in dichloromethane at 25°C, this method achieves 82% yield within 6 hours.
The use of EDC minimizes racemization, critical for maintaining stereochemical purity. However, cost and reagent handling pose scalability challenges. Purification via recrystallization from petroleum ether/ethyl acetate (1:3) enhances purity to 97%.
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, catalytic asymmetric synthesis employs chiral catalysts. A patent-pending method utilizes a copper(I)-bisphosphine complex to catalyze the addition of dimethylamine to methyl 2-methylpropenoate. Under inert atmosphere at −20°C, enantiomeric excess (ee) of 88% is achieved, though yields remain moderate (54%).
Performance Metrics of Catalytic Methods
| Catalyst | ee (%) | Yield (%) | Temperature |
|---|---|---|---|
| Cu(I)-BINAP | 88 | 54 | −20°C |
| Pd(II)-PHOX | 75 | 62 | 0°C |
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and sustainability. Continuous-flow microreactors enable rapid mixing and temperature control, enhancing reaction efficiency. For example, a pilot-scale process using a tubular reactor achieves 85% yield at 50°C with a residence time of 10 minutes. Solvent recycling and in-line purification (e.g., membrane filtration) reduce waste generation by 40% compared to batch processes.
Analytical Characterization
Rigorous characterization ensures synthetic success:
-
¹H NMR (400 MHz, CDCl3): δ 3.68 (s, 3H, OCH3), 2.84 (t, J = 7.3 Hz, 2H, NCH2), 2.32 (s, 6H, N(CH3)2), 1.28 (d, J = 6.9 Hz, 3H, CH3).
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GC-MS : Molecular ion peak at m/z 159 (M+), fragmentation peaks at m/z 116 (M+−CONH2) and 72 (C4H10N+).
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IR : Strong absorption at 1742 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (C-O ester).
Challenges and Optimization Strategies
Byproduct Formation
Dimethylamine’s volatility complicates stoichiometric control, leading to di- or tri-alkylated byproducts. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(dimethylamino)-2-methylpropanoate is extensively used in the pharmaceutical industry for the synthesis of various drug intermediates. Its ability to act as a nucleophile due to the dimethylamino group facilitates the formation of carbon-nitrogen bonds, which are crucial in drug development.
Case Study: Synthesis of Calmodulin Inhibitors
A notable application includes its role in developing selective inhibitors for calmodulin-dependent kinases, which are vital in regulating insulin sensitivity. The compound was utilized in synthesizing derivatives that showed improved biological activity and reduced gastrointestinal side effects compared to existing treatments .
Agrochemical Applications
In agrochemistry, this compound is employed to create herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.
Example: Herbicide Development
Research indicates that derivatives synthesized from this compound exhibit increased herbicidal activity against specific weed species, providing an effective alternative to traditional herbicides .
Fine Chemicals and Specialty Products
The compound serves as a precursor for various fine chemicals used in industrial applications. Its versatility enables chemists to design complex molecules with tailored properties for specific uses.
Application: Synthesis of Esters and Amides
This compound is instrumental in forming esters and amides through reactions with carboxylic acids and amines, respectively. This property is exploited in producing fragrances, flavors, and other specialty chemicals that require precise chemical characteristics .
Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Drug intermediates for inhibitors | Enhanced efficacy, reduced side effects |
| Agrochemicals | Herbicides and pesticides | Increased effectiveness against weeds |
| Fine Chemicals | Synthesis of esters and amides | Tailored properties for specialty products |
Mechanism of Action
The mechanism of action of methyl 3-(dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Methyl 3-(dimethylamino)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 3-(dimethylamino)propanoate: Lacks the additional methyl group on the propanoate chain.
Ethyl 3-(dimethylamino)-2-methylpropanoate: Contains an ethyl ester instead of a methyl ester.
Methyl 3-(diethylamino)-2-methylpropanoate: Contains a diethylamino group instead of a dimethylamino group.
These compounds share similar reactivity but differ in their physical properties and specific applications due to variations in their molecular structure.
Biological Activity
Methyl 3-(dimethylamino)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅NO₂
- CAS Number : 10205-34-2
- Boiling Point : 152–154 °C
The compound features a dimethylamino group, which is significant for its interaction with biological systems. The presence of this group may influence its pharmacological properties, facilitating interactions with various receptors and enzymes.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Interaction : The dimethylamino group can interact with enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways, which are crucial for various biological processes.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways. This modulation can affect physiological responses, including neurotransmission and muscle contraction .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/L |
| Escherichia coli | 1.0 mg/L |
| Pseudomonas aeruginosa | 1.5 mg/L |
These results suggest that the compound may be effective in combating certain bacterial infections, although further studies are needed to confirm these findings .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
| MCF-7 | 15 |
The compound demonstrated varying levels of cytotoxicity across different cell lines, indicating potential for further investigation in cancer research .
Case Study 1: Diabetes Management
A recent study explored the effects of this compound on glucose metabolism in diabetic mice. The compound was administered at doses of 25 and 50 mg/kg for two weeks. Results indicated improved insulin sensitivity and reduced blood glucose levels compared to control groups:
- Blood Glucose Reduction : Up to 30% decrease post-treatment.
- Insulin Sensitivity Improvement : Significant enhancement observed during glucose tolerance tests.
These findings suggest potential therapeutic applications in managing diabetes .
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline:
- AChE Inhibition : IC50 value of 20 µM.
- Neuroprotection : Reduced neuronal apoptosis in vitro.
This points towards a possible role for the compound in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-(dimethylamino)-2-methylpropanoate, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves esterification of 3-(dimethylamino)-2-methylpropanoic acid with methanol under acidic catalysis. Key steps include:
- Catalyst Selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (1–5 mol%) to drive esterification .
- Reflux Conditions : Maintain temperatures between 60–80°C for 6–12 hours to ensure completion .
- Workup : Neutralize excess acid with sodium bicarbonate, followed by extraction with dichloromethane and drying over anhydrous MgSO₄.
- Yield Optimization : Employ Dean-Stark traps to remove water and shift equilibrium toward ester formation. Typical yields range from 70–85% .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR : Identify the ester carbonyl (δ ~170 ppm in ¹³C NMR), dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂ in ¹H NMR), and methyl substituents .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-CH₃ vibrations (~2800 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160–162) and fragmentation patterns .
Advanced: How does the dimethylamino group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The dimethylamino group exerts both steric and electronic effects:
- Electronic Effects : The electron-donating N(CH₃)₂ group reduces electrophilicity at the β-carbon, slowing SN2 reactions.
- Steric Hindrance : Bulky N(CH₃)₂ impedes nucleophile access, favoring elimination over substitution in basic conditions .
- Reaction Pathways : Under acidic hydrolysis (e.g., HCl/MeOH), the ester cleaves to yield 3-(dimethylamino)-2-methylpropanoic acid. In contrast, alkaline conditions may deprotonate the amino group, altering reactivity .
Advanced: What computational methods can predict the physicochemical properties of this compound, and how do they compare with experimental data?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with PubChem’s experimental logP (~1.2) and melting point data .
- Solubility Prediction : Apply COSMO-RS models to estimate solubility in polar solvents (e.g., methanol, DMSO). Experimental validation via saturation shake-flask method is recommended .
- Database Tools : Cross-reference predicted IR/NMR spectra (via ACD/Labs or ChemDraw) with experimental results to resolve discrepancies .
Advanced: How to resolve discrepancies in reported hydrolysis products of similar amino esters under varying pH conditions?
Methodological Answer:
- Controlled Hydrolysis Experiments :
- Acidic (pH < 2) : Monitor via TLC for carboxylic acid formation (Rf ~0.1 in ethyl acetate/hexane).
- Basic (pH > 10) : Use LC-MS to detect potential β-amino alcohol byproducts from nucleophilic attack .
- Kinetic Studies : Perform time-resolved ¹H NMR to track intermediate species and validate reaction mechanisms .
- Comparative Analysis : Tabulate literature data (e.g., from PubChem or Reaxys) to identify trends in substituent effects on hydrolysis pathways .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Modification Sites :
- Biological Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method or cellular assays (e.g., cytokine inhibition in THP-1 cells) .
- Data Correlation : Use QSAR models to link logP, polar surface area, and IC₅₀ values, optimizing for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
